N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide
Description
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is a chloroacetamide derivative featuring a pyrrolidine core substituted with a benzyl group at the 1-position. A methylene bridge connects the pyrrolidine’s 2-position to the nitrogen of a 2-chloroacetamide group, which is further substituted with an isopropyl moiety.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)13-16-9-6-10-19(16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJRKGZKEPUWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The benzyl group is then introduced via a nucleophilic substitution reaction, followed by the chlorination of the acetamide moiety
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorinated acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H26ClN2O
- CAS Number : 1353954-45-6
- Structural Characteristics : The compound features a pyrrolidine ring, which is known for its ability to interact with biological systems due to its nitrogen atom, contributing to its pharmacological properties.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide may act as inhibitors of specific proteins involved in cancer cell proliferation. For instance, studies have shown that modifications of similar structures can inhibit kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells . Such inhibition may lead to reduced tumor growth and enhanced apoptosis in malignant cells.
-
Neurological Applications
- The compound has potential applications in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could position it as a candidate for further studies in neuropharmacology .
- Antimicrobial Properties
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is critical for optimizing the efficacy of this compound:
- Synthesis : The compound can be synthesized through various organic reactions involving pyrrolidine derivatives and acetamides. The synthesis typically includes steps such as alkylation and chlorination, which are crucial for introducing the chloro group necessary for biological activity.
- Structure-Activity Relationship : Analyzing how different substitutions on the pyrrolidine ring affect biological activity helps in designing more potent derivatives. For example, varying the benzyl group or altering the isopropyl moiety can significantly impact the binding affinity and selectivity towards target proteins .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets. The benzyl group and pyrrolidine ring play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The chlorinated acetamide moiety may also contribute to its overall pharmacological profile by affecting the compound’s solubility and stability.
Comparison with Similar Compounds
Positional Isomerism: Pyrrolidine-2-ylmethyl vs. Pyrrolidine-3-ylmethyl Analogs
The positional isomer N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide (CAS: 1353972-72-1) differs in the substitution site of the methylene bridge on the pyrrolidine ring (3-position instead of 2-position). This minor structural variation can significantly alter steric and electronic properties:
Heterocyclic Ring Variation: Pyrrolidine vs. Piperidine Derivatives
Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) introduces differences in ring flexibility and electronic density. For example:
Substituent Variation on the Amide Nitrogen
The isopropyl group on the acetamide nitrogen can be replaced with smaller or bulkier substituents, modulating steric hindrance and solubility:
- Cyclopropyl Analog : N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide (CAS: 1353960-95-8) features a rigid cyclopropyl group, reducing steric bulk compared to isopropyl. Its molecular weight is 306.84 g/mol (C₁₇H₂₃ClN₂O), suggesting slightly lower hydrophobicity .
- Ethyl/Methyl Analogs : Derivatives like N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide (, Compound 6) or N-methyl variants () highlight how smaller alkyl groups may improve aqueous solubility but reduce target affinity .
Data Table: Key Structural and Molecular Features
Hypothetical Implications of Structural Differences
- ADMET Properties : Piperidine derivatives may exhibit enhanced metabolic stability compared to pyrrolidines due to reduced ring strain. Cyclopropyl substitution could lower toxicity by minimizing off-target interactions .

- Synthetic Accessibility : Pyrrolidine-based compounds are often easier to synthesize than piperidine analogs due to the commercial availability of pyrrolidine precursors .
Biological Activity
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrrolidine ring, a benzyl group, and an acetamide moiety, which contribute to its biological properties.
Neuroleptic Effects
Research indicates that compounds similar to this compound exhibit significant neuroleptic activity. For instance, derivatives of benzamides have been shown to influence dopaminergic systems effectively. In particular, compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide have demonstrated potency levels significantly higher than traditional neuroleptics such as haloperidol and metoclopramide, suggesting a promising avenue for treatment with potentially fewer side effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents of the pyrrolidine ring can lead to enhanced biological activity. For example, the introduction of various alkyl groups or halogens at specific positions has been correlated with increased potency against psychotic disorders. A notable finding is that the presence of a benzyl group enhances the compound’s affinity for dopamine receptors, which is crucial for its neuroleptic effects .
In Vivo Studies
In vivo evaluations have shown that this compound significantly reduces apomorphine-induced stereotypy in rodent models, indicating its potential as an antipsychotic agent. The compound was found to have a favorable safety profile compared to established neuroleptics .
Comparative Efficacy
A comparative study highlighted that this compound exhibited an IC50 value significantly lower than that of metoclopramide and haloperidol, demonstrating enhanced efficacy in inhibiting stereotypic behavior in animal models. The findings suggest that modifications leading to increased receptor binding affinity are crucial for developing effective neuroleptics .
Data Tables
| Compound Name | IC50 Value (µM) | Reference Compound | Relative Potency |
|---|---|---|---|
| This compound | 22.6 | Haloperidol | 13 times more potent |
| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide | 0.5 | Metoclopramide | 408 times more potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

